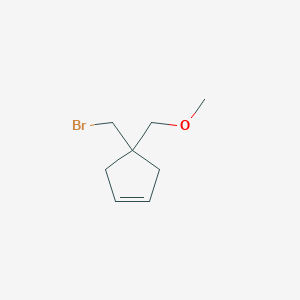![molecular formula C16H22Cl2N2O2 B2494421 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide CAS No. 341965-84-2](/img/structure/B2494421.png)
3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound features a chlorinated aromatic ring and a chloro-substituted amide group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide typically involves the following steps:
Acylation Reaction: : Reacting 4-aminophenol with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Chlorination: : Introducing a chlorine atom to the aromatic ring through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
Amide Formation: : Coupling the chlorinated phenol with 3-chloro-2,2-dimethylpropanoyl chloride under controlled conditions to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amide group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reducing the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: : Replacing the chlorine atoms on the aromatic ring with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, aqueous conditions, elevated temperatures.
Reduction: : LiAlH4, BH3, in anhydrous ether, low temperatures.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: : 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanoic acid.
Reduction: : 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropyl)amino]phenyl}-2,2-dimethylpropanamine.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in the development of new drugs. Its amide group can be modified to create compounds with desired pharmacological properties.
Industry
In the materials science industry, this compound can be used to produce polymers and other materials with specific properties. Its reactivity with various reagents makes it a versatile component in material synthesis.
Mechanism of Action
The mechanism by which 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors in biological systems, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-hydroxy-2,2-dimethylpropionamide
3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide
3-chloro-N-(4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl)-2,2-dimethylpropanoic acid
Uniqueness
3-Chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide is unique due to its specific combination of chlorinated aromatic ring and amide group
Properties
IUPAC Name |
3-chloro-N-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-15(2,9-17)13(21)19-11-5-7-12(8-6-11)20-14(22)16(3,4)10-18/h5-8H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPBMPHRIWZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2494341.png)

![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![3'-(benzenesulfonyl)-1'-[3-(1H-imidazol-1-yl)propyl]-4',5'-dimethyl-1'H-1,2'-bipyrrole](/img/structure/B2494348.png)
![N-[2,2-DICHLORO-1-(4-CHLOROBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE](/img/structure/B2494349.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)


